molecular formula C13H19FN2O B1465694 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine CAS No. 1292057-08-9

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine

Cat. No. B1465694
M. Wt: 238.3 g/mol
InChI Key: BQBFUHPDLGQQQZ-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine” is a chemical compound . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The InChI code for this compound is 1S/C13H19FN2O.2ClH/c14-11-1-3-13 (4-2-11)17-10-9-16-7-5-12 (15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.23 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Research

The synthesis and evaluation of piperidine derivatives have shown promising results in anticancer research. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as potential anticancer agents, demonstrating strong anticancer activity relative to standard drugs in some compounds (Rehman et al., 2018). This research indicates the potential of piperidine derivatives, including those similar to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine, in developing new anticancer therapies.

Heterocyclic Chemistry

The study of heterocyclic compounds involving ethylene spacers and amine functionalities, such as 1-(2-aminoethyl)piperidine, revealed interesting crystal structures and fluorescence properties. These compounds showed strong fluorescence in both solid and solution states, with some exhibiting significant second harmonic generation, indicating their potential in materials science and optical applications (Raghavaiah et al., 2016).

Synthetic Methodologies

Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecular architectures. For example, the synthesis of highly functionalized piperidine derivatives through a one-pot, five-component reaction showcased the efficiency of silica sulfuric acid as a catalyst. This method could afford various piperidine derivatives in good yields, demonstrating the versatility of piperidine-based compounds in synthetic organic chemistry (Basyouni et al., 2015).

Pharmacological Applications

Further studies have explored the pharmacological potentials of piperidine derivatives. For instance, monoamine re-uptake inhibiting properties of certain piperazine derivatives were investigated, which could have implications in the development of new antidepressants (Wieringa et al., 2010). Although not directly related to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine, this research highlights the broader context of piperidine and piperazine derivatives in therapeutic drug development.

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-11-3-5-13(6-4-11)17-9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFUHPDLGQQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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